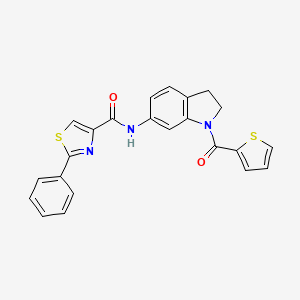
2-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C23H17N3O2S2 and its molecular weight is 431.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Indole Derivatives
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Thiazole Derivatives
Thiazole derivatives are also known to have diverse biological activities. They have been used to develop antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Actividad Biológica
The compound 2-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiazole-4-carboxamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H15N3O2S. It features a thiazole ring, which is known for its diverse biological activities, combined with an indole moiety that enhances its pharmacological properties.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Indole Moiety : Utilizing cyclization reactions with azobisisobutyronitrile (AIBN) and other reagents.
- Introduction of the Thiophene Group : Achieved through reactions involving α-thiocyanato ketones.
- Final Coupling : The indole-thiophene intermediate is coupled with thiazole derivatives.
The mechanism of action for this compound primarily involves interaction with specific biological targets such as kinases and other enzymes involved in cell proliferation. The compound may induce apoptosis in cancer cells by modulating pathways related to cell cycle regulation.
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound against various human cancer cell lines. Key findings include:
- In vitro Studies : The compound demonstrated significant cytotoxicity against multiple cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells. IC50 values ranged from 0.5 µM to 5 µM, indicating potent activity.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 1.2 | Apoptosis induction |
| A549 | 0.8 | Cell cycle arrest at G2/M phase |
| HeLa | 2.5 | Inhibition of tubulin polymerization |
Case Studies
- Study on MCF-7 Cells : A study reported that treatment with the compound led to a significant decrease in cell viability and increased apoptosis markers such as cleaved caspase-3 and PARP .
- A549 Cell Line Analysis : Another investigation highlighted that the compound inhibited tubulin assembly, disrupting microtubule dynamics essential for mitosis .
- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to the colchicine site on tubulin, which is critical for its anticancer activity .
Propiedades
IUPAC Name |
2-phenyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S2/c27-21(18-14-30-22(25-18)16-5-2-1-3-6-16)24-17-9-8-15-10-11-26(19(15)13-17)23(28)20-7-4-12-29-20/h1-9,12-14H,10-11H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZOJYIDOKNTIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4)C(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














